molecular formula C9H10N2OS B14377187 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile CAS No. 88301-83-1

2-Amino-3-[(methanesulfinyl)methyl]benzonitrile

Cat. No.: B14377187
CAS No.: 88301-83-1
M. Wt: 194.26 g/mol
InChI Key: ULGVCLLENSJGFX-UHFFFAOYSA-N
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Description

2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is an organic compound with the molecular formula C9H10N2OS It is a derivative of benzonitrile, characterized by the presence of an amino group, a methanesulfinyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-methylbenzonitrile with methanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-amino-3-methylbenzonitrile in an appropriate solvent, such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methanesulfinyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent, such as acetonitrile, at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, at low temperatures.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the corresponding acylated or sulfonylated derivatives.

Scientific Research Applications

2-Amino-3-[(methanesulfinyl)methyl]benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving nitrile and sulfinyl groups.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds, while the nitrile and sulfinyl groups can participate in various interactions, such as dipole-dipole interactions and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbenzonitrile: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.

    2-Amino-3-(methylthio)methylbenzonitrile: Contains a methylthio group instead of a methanesulfinyl group, which affects its reactivity and applications.

    2-Amino-3-(methanesulfonyl)methylbenzonitrile: Contains a methanesulfonyl group, which is more oxidized than the methanesulfinyl group, leading to different chemical properties.

Uniqueness

2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for selective oxidation and reduction reactions, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

88301-83-1

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-amino-3-(methylsulfinylmethyl)benzonitrile

InChI

InChI=1S/C9H10N2OS/c1-13(12)6-8-4-2-3-7(5-10)9(8)11/h2-4H,6,11H2,1H3

InChI Key

ULGVCLLENSJGFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=C(C(=CC=C1)C#N)N

Origin of Product

United States

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